molecular formula C4H2Cl2O2S2 B2823287 4-Chlorothiophene-2-sulfonyl chloride CAS No. 1016315-26-6

4-Chlorothiophene-2-sulfonyl chloride

Cat. No.: B2823287
CAS No.: 1016315-26-6
M. Wt: 217.08
InChI Key: KPRYGKBEZSAAFX-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2Cl2O2S2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its reactivity and is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

Mechanism of Action

Target of Action

Based on its structural similarity to other sulfonyl chloride compounds, it’s likely that it reacts with nucleophilic sites in biological molecules .

Mode of Action

4-Chlorothiophene-2-sulfonyl chloride is likely to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile (in this case, the sulfonyl chloride group) forms a bond with an electron-rich aromatic ring (the thiophene ring). This reaction typically involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be compromised under certain conditions, such as high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorothiophene-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 4-chlorothiophene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) and phosphorus pentachloride (PCl5) as reagents. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothiophene-2-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of a wide range of sulfur-containing compounds .

Properties

IUPAC Name

4-chlorothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYGKBEZSAAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016315-26-6
Record name 4-chlorothiophene-2-sulfonyl chloride
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